N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide is a complex organic compound featuring a benzothiazole moiety linked to a tetrahydrobenzothiophene ring and a naphthalene-2-carboxamide group
Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide are Gram-positive and Gram-negative bacterial strains . The compound has shown promising activity against Staphylococcus aureus .
Mode of Action
The compound interacts with its bacterial targets, leading to their elimination. It exhibits bactericidal activity, meaning it kills bacteria rather than merely inhibiting their growth
Biochemical Pathways
Given its bactericidal activity, it likely disrupts essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are favorable, as indicated by ADMET calculations . These properties impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The compound’s action results in the elimination of bacterial strains such as Staphylococcus aureus . It exhibits bactericidal activity, effectively reducing the bacterial population .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with carbon disulfide in the presence of an alkylating agent to form the benzothiazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow chemistry to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with fewer double bonds.
Substitution: Introduction of various functional groups at specific positions on the benzothiazole or naphthalene rings.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential antibacterial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Material Science: The compound's rigid and planar structure makes it suitable for use in organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical reactions and methodologies.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: This compound shares the benzothiazole core but has a different substituent on the quinoline ring.
N-(1,3-benzothiazol-2-yl)-1-naphthamide: Similar to the target compound but lacks the tetrahydrobenzothiophene ring.
Uniqueness: The presence of the tetrahydrobenzothiophene ring in the target compound provides unique chemical and physical properties compared to similar compounds. This structural feature can influence its reactivity, solubility, and biological activity, making it distinct in its applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2OS2/c29-24(18-14-13-16-7-1-2-8-17(16)15-18)28-26-23(19-9-3-5-11-21(19)30-26)25-27-20-10-4-6-12-22(20)31-25/h1-2,4,6-8,10,12-15H,3,5,9,11H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCISYEHMIHFFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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